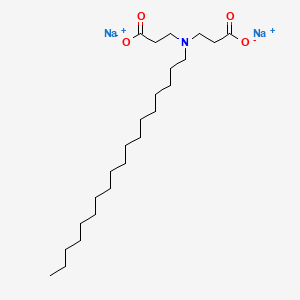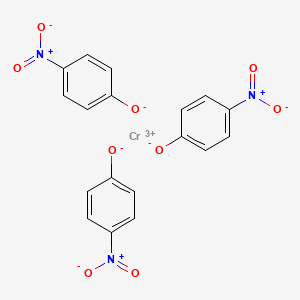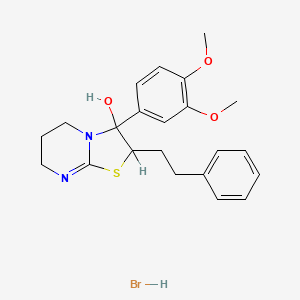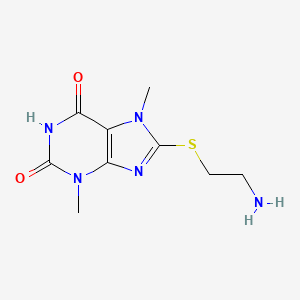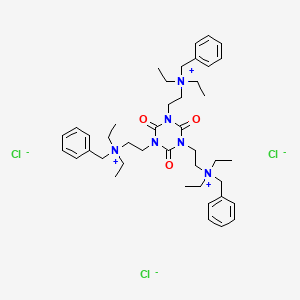
Carbonothioic dihydrazide, N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, hydrazide groups, and thioxomethyl functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate to form the intermediate compound. This intermediate is then reacted with 2-pyridinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, coatings, or polymers. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with specific molecular targets. The compound’s thioxomethyl and hydrazide groups can form strong bonds with metal ions or biological macromolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazides: Compounds with similar thioxomethyl and hydrazide functionalities.
Hydrazones: Compounds with similar hydrazide groups but different substituents.
Thioamides: Compounds with similar thioxomethyl groups but different overall structures.
Uniqueness
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of aromatic rings, thioxomethyl, and hydrazide groups
Propiedades
Número CAS |
127142-51-2 |
|---|---|
Fórmula molecular |
C16H17ClN6S2 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2-methylphenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H17ClN6S2/c1-10-9-12(17)6-7-13(10)19-15(24)21-23-16(25)22-20-11(2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H2,19,21,24)(H2,22,23,25)/b20-11+ |
Clave InChI |
KYMCDMPGPVKPPK-RGVLZGJSSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)N/N=C(\C)/C2=CC=CC=N2 |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)NN=C(C)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



